3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride
Brand Name: Vulcanchem
CAS No.: 130997-63-6
VCID: VC0157260
InChI: InChI=1S/C11H11F3N2OS.ClH/c1-2-5-16-8-4-3-7(17-11(12,13)14)6-9(8)18-10(16)15;/h3-4,6,15H,2,5H2,1H3;1H
SMILES: CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl
Molecular Formula: C11H12ClF3N2OS
Molecular Weight: 312.74 g/mol

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride

CAS No.: 130997-63-6

Main Products

VCID: VC0157260

Molecular Formula: C11H12ClF3N2OS

Molecular Weight: 312.74 g/mol

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride - 130997-63-6

CAS No. 130997-63-6
Product Name 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride
Molecular Formula C11H12ClF3N2OS
Molecular Weight 312.74 g/mol
IUPAC Name 3-propyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride
Standard InChI InChI=1S/C11H11F3N2OS.ClH/c1-2-5-16-8-4-3-7(17-11(12,13)14)6-9(8)18-10(16)15;/h3-4,6,15H,2,5H2,1H3;1H
Standard InChIKey IGKJOARHPDFOGW-UHFFFAOYSA-N
SMILES CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl
Canonical SMILES CCC[N+]1=C(SC2=C1C=CC(=C2)OC(F)(F)F)N.[Cl-]
Synonyms 3-propyl-6-(trifluoromethoxy)benzothiazol-2-imine hydrochloride
PubChem Compound 3076402
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator